Mollisin B
説明
Mollisin B is a dichlorinated naphthoquinone derivative first isolated from the fungus Mollisia caesia Sacc. . Structurally, it features a p-naphthoquinone core with a 2,2´-dichloroacetyl side chain and an additional dichlorination at the 11-position, distinguishing it from its parent compound, Mollisin (12), and its monochloro derivative, Mollisin A . Biosynthetically, Mollisin B is derived via a polyketide pathway, where chlorination occurs post-assembly through chloroperoxidase activity, utilizing chloride from the growth medium . Its unique dichlorination pattern enhances antifungal properties, particularly against wood-decay fungi like Heterobasidion annosum, where it disrupts redox homeostasis and critical metabolic pathways .
特性
分子式 |
C14H8Cl4O4 |
|---|---|
分子量 |
382 g/mol |
IUPAC名 |
8-(2,2-dichloroacetyl)-7-(dichloromethyl)-5-hydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H8Cl4O4/c1-4-2-6(19)9-7(20)3-5(13(15)16)8(10(9)11(4)21)12(22)14(17)18/h2-3,13-14,20H,1H3 |
InChIキー |
MTYIGWCACJKYJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(C=C(C(=C2C1=O)C(=O)C(Cl)Cl)C(Cl)Cl)O |
同義語 |
mollisin B |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Mollisin B belongs to a class of naphthoquinone antibiotics with structural and functional analogs. Below is a detailed comparison with two closely related compounds: Mollisin (the parent molecule) and WS-5995 B (a structurally related antifungal agent).
Table 1: Structural and Functional Comparison of Mollisin B with Analogous Compounds
Key Differences and Implications
Structural Chlorination: Mollisin B’s dichlorination at C-11 enhances its bioactivity compared to Mollisin. This modification increases its redox reactivity, enabling stronger disruption of fungal antioxidant systems (e.g., thioredoxin and glutathione pathways) . In contrast, WS-5995 B, while structurally similar, lacks explicit documentation of its chlorination pattern but shares the ability to modulate stress-response genes in H. annosum .
Antifungal Specificity: Mollisin B exhibits unique efficacy at low temperatures, a trait absent in both Mollisin and WS-5995 B . This makes it a candidate for cold-storage food preservation. WS-5995 B, however, shows species-specific activity, strongly inhibiting H. abietinum, likely due to differences in cellular uptake or target enzyme sensitivity .
Biosynthetic Pathways: Mollisin B’s biosynthesis involves a single polyketide chain followed by chloroperoxidase-mediated dichlorination . WS-5995 B’s biosynthesis remains less characterized but is hypothesized to follow a similar polyketide route . The post-assembly chlorination step in Mollisin B contrasts with non-chlorinated naphthoquinones, which rely on alternative modifications for bioactivity.
Gene Expression Profiles: Both Mollisin B and WS-5995 B alter fungal gene expression, but their targets differ. WS-5995 B upregulates metabolic enzymes (e.g., NAD-5´-monophosphate dehydrogenase), while Mollisin B suppresses redox-defense genes, suggesting distinct mechanisms of toxicity .
Q & A
Q. What are the optimal methods for isolating Mollisin B from its natural source, and how can purity be ensured?
- Methodological Answer : Mollisin B, a halogenated naphtoquinone, is typically isolated from the fungus Mollisia caesia. Optimal extraction involves:
- Solvent selection : Use polar solvents (e.g., ethyl acetate or methanol) to solubilize naphtoquinones .
- Chromatography : Fractionate crude extracts via column chromatography (silica gel) with gradient elution. Monitor fractions using TLC and HPLC for purity assessment .
- Purity validation : Confirm purity (>95%) via HPLC-DAD and NMR spectroscopy. For halogenated compounds, elemental analysis or mass spectrometry (HRMS) can validate chlorine content .
Q. Which spectroscopic techniques are most effective for characterizing Mollisin B’s structure, and what data benchmarks should be used?
- Methodological Answer : Key techniques include:
- NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to resolve the naphtoquinone backbone and halogenated sidechains. Compare chemical shifts with known Mollisin derivatives .
- Mass spectrometry : HRMS (ESI-TOF) to confirm molecular formula (e.g., C14H10Cl2O4 for Mollisin) .
- IR spectroscopy : Identify quinone carbonyl stretches (~1650–1700 cm<sup>-1</sup>) and C-Cl bonds (550–850 cm<sup>-1</sup>) .
Q. What in vitro assays are appropriate for preliminary assessment of Mollisin B’s antifungal activity?
- Methodological Answer : Use standardized protocols:
- Agar diffusion assays : Measure zones of inhibition against Penicillium expansum (apple rot pathogen) at varying concentrations (1–100 µg/mL). Include positive controls (e.g., amphotericin B) .
- MIC/MFC determination : Broth microdilution to quantify minimum inhibitory (MIC) and fungicidal (MFC) concentrations. Test at low temperatures (+4°C) to replicate Mollisin B’s unique cold-active efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Mollisin B across different experimental models?
- Methodological Answer : Address discrepancies via:
- Standardized protocols : Align assay conditions (e.g., pH, temperature, inoculum size) across studies to reduce variability .
- Meta-analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to account for multiple hypothesis testing .
- Mechanistic studies : Compare molecular targets (e.g., membrane disruption vs. enzyme inhibition) using proteomics or transcriptomics to identify context-dependent modes of action .
Q. What strategies are recommended for designing total synthesis pathways for Mollisin B given its halogenated structure?
- Methodological Answer : Key steps include:
- Retrosynthetic planning : Disassemble the dichloroacetyl sidechain and naphtoquinone core. Prioritize late-stage halogenation to avoid side reactions .
- Halogenation methods : Use electrophilic chlorination (e.g., Cl2/FeCl3) or enzymatic approaches (haloperoxidases) to introduce chlorine atoms regioselectively .
- Validation : Compare synthetic and natural Mollisin B via NMR, HRMS, and bioactivity assays to confirm structural and functional equivalence .
Q. What experimental approaches can elucidate the biosynthetic pathway of Mollisin B in Mollisia caesia?
- Methodological Answer : Combine:
- Isotopic labeling : Feed <sup>13</sup>C-labeled precursors (e.g., acetate or shikimate) to trace carbon flux into the naphtoquinone backbone .
- Gene cluster analysis : Use genome mining to identify halogenase and polyketide synthase genes. Knockout studies (CRISPR/Cas9) to confirm their roles .
- Enzyme assays : Characterize recombinant enzymes (e.g., chlorinases) in vitro to validate catalytic activity and substrate specificity .
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